molecular formula C10H7ClN2O2 B1440021 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 934406-68-5

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1440021
CAS RN: 934406-68-5
M. Wt: 222.63 g/mol
InChI Key: YCBHRBIFQKGBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of fluorinated pyrazole carboxamide . It’s used in research and development, but not for medicinal or household use .


Synthesis Analysis

The synthesis of this compound involves several steps. The mixture of ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, KOH, and methanol is stirred overnight. The reactions are then acidified by HCl, and the white solid is collected by filtration .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrClN3O2 . The NMR, MS, and elemental analysis have confirmed the structure of these compounds .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, which have shown remarkable larvicidal activity .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 197-200 °C . Its solubility in DMSO and methanol is slight .

Safety and Hazards

The compound is harmful to aquatic life with long-lasting effects . It’s advised to avoid release to the environment . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHRBIFQKGBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
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1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

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